2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features both quinazoline and isoindole moieties. These structures are significant in medicinal chemistry due to their potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzyl-substituted quinazolinone with an isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical and biological properties .
Scientific Research Applications
2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids share structural similarities with the quinazoline moiety of the target compound.
Isoindole Derivatives: Various isoindole derivatives are structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combined quinazoline and isoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H19N3O3 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[2-(3-benzyl-4-oxoquinazolin-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O3/c29-23-18-10-4-5-11-19(18)24(30)27(23)15-14-22-26-21-13-7-6-12-20(21)25(31)28(22)16-17-8-2-1-3-9-17/h1-13H,14-16H2 |
InChI Key |
DSEKPPOQFYMUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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